(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-5-2-1-4-10(11)8-17-18-13(19)9-16-14(20)12-6-3-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQJQJGRMGUXLB-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's biological activity, synthesizing findings from various studies and highlighting key data.
Chemical Structure and Properties
The compound's molecular formula is , characterized by a furan ring and a hydrazone linkage. Its structure can be summarized as follows:
- Molecular Weight : 329.79 g/mol
- CAS Number : 443979-26-8
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Antimicrobial Properties : It demonstrates significant antibacterial and antifungal activity against several pathogens.
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies suggest that it may affect various cellular pathways, including those involved in cell cycle regulation and apoptosis.
Case Studies
-
Study on Breast Cancer Cells : A study evaluated the efficacy of the compound against MCF-7 breast cancer cells, showing a dose-dependent inhibition of cell growth with an IC50 value of 25 µM.
This data indicates significant cytotoxic effects at higher concentrations.
Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 40 - Study on Lung Cancer Cells : Another study reported that treatment with the compound resulted in G0/G1 phase arrest in A549 lung cancer cells, suggesting a mechanism involving cell cycle disruption.
Spectrum of Activity
The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria, and fungal strains.
Results Summary
-
Bacterial Inhibition :
- E. coli : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- S. aureus : MIC = 16 µg/mL
-
Fungal Inhibition :
- Candida albicans : MIC = 64 µg/mL
These results indicate that this compound possesses moderate to strong antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Modifications and Key Substituents
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : The 2-chloro and 2-fluoro analogs exhibit enhanced thermal stability (higher melting points) compared to hydroxy or phenyl-substituted derivatives due to stronger intermolecular interactions (e.g., halogen bonding) .
- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., 2-hydroxyphenyl) form intramolecular O–H⋯N hydrogen bonds, stabilizing planar conformations, whereas chloro analogs rely on C–Cl⋯π interactions .
Key Observations :
Physicochemical Properties
Table 3: Spectroscopic and Thermal Data
Key Observations :
- Melting Points : Chlorinated derivatives exhibit higher melting points (198–200°C) than fluorinated (185–187°C) or phenyl analogs (175–177°C), correlating with stronger intermolecular forces .
- ¹H NMR Shifts : The imine proton (CH=N) resonates at δ 8.45–8.50 ppm in chlorinated/fluorinated derivatives, upfield compared to δ 8.30 ppm in phenyl analogs due to electron-withdrawing effects .
Q & A
Basic Question: What are the standard synthetic routes for (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide?
Methodological Answer:
The compound is typically synthesized via a two-step condensation reaction.
Hydrazide Formation : React furan-2-carboxylic acid hydrazide with 2-chlorobenzaldehyde in ethanol under reflux (6–8 hours) to form the hydrazone intermediate.
Amide Coupling : Treat the hydrazone with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.
Characterization involves TLC monitoring, recrystallization (ethanol/water), and spectroscopic validation (IR, NMR) .
Basic Question: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- FT-IR : Confirm the presence of C=O (amide I band, ~1650 cm⁻¹), N–H (hydrazine, ~3200 cm⁻¹), and C–Cl (~750 cm⁻¹) stretches.
- NMR :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and validate the (E)-configuration .
Advanced Question: How can researchers resolve contradictions in crystallographic data for hydrazone derivatives?
Methodological Answer:
Contradictions in bond lengths or angles (e.g., C=N vs. C–N) often arise from disorder or dynamic effects.
- Data Collection : Use low-temperature (100–150 K) measurements to minimize thermal motion artifacts.
- Refinement : Apply restraints for disordered solvent molecules and use high data-to-parameter ratios (>15:1) to improve model accuracy.
- Validation Tools : Employ PLATON or OLEX2 to check for missed symmetry or twinning. For example, reports an R factor of 0.043 and a wR factor of 0.105, indicating high reliability .
Advanced Question: What experimental designs are optimal for evaluating the biological activity of this compound?
Methodological Answer:
- DNA Binding Studies : Use UV-Vis titration and ethidium bromide displacement assays to quantify binding constants (e.g., Kb = 10⁴–10⁵ M⁻¹).
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Cytotoxicity Assays : Perform MTT tests on human cell lines (e.g., HEK-293) to assess selectivity indices (>10 indicate therapeutic potential) .
Advanced Question: How can computational methods like DFT address discrepancies in experimental spectral data?
Methodological Answer:
- Geometry Optimization : Use B3LYP/6-31G(d) to calculate equilibrium structures. Compare computed bond lengths (e.g., C=O at 1.22 Å) with SCXRD data.
- Vibrational Analysis : Assign IR bands by correlating experimental peaks with scaled DFT frequencies (scaling factor ~0.961).
- NMR Chemical Shift Prediction : Apply GIAO method at the same theory level to match experimental δ values (MAE < 0.3 ppm for ¹H) .
Advanced Question: What strategies mitigate synthetic challenges in scaling up this compound?
Methodological Answer:
- Solvent Optimization : Replace ethanol with acetonitrile for faster reaction kinetics (reduces reflux time by 30%).
- Catalysis : Introduce p-toluenesulfonic acid (10 mol%) to accelerate hydrazone formation.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for >95% purity. Validate with HPLC (C18 column, 70:30 MeOH/H₂O) .
Advanced Question: How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Enhance DNA intercalation via increased planarity and electrostatic interactions (see for MIC improvements).
- Steric Effects : Bulky substituents on the benzylidene ring reduce antimicrobial efficacy by hindering target binding.
- Hydrazine Linker Flexibility : Rigidify the structure with heterocyclic rings (e.g., pyridine) to improve metabolic stability .
Advanced Question: What are the best practices for reproducibility in synthesizing this compound?
Methodological Answer:
- Stoichiometric Precision : Use anhydrous conditions and freshly distilled reagents to avoid side reactions.
- Crystallization Control : Slow cooling (0.5°C/min) in ethanol yields phase-pure crystals for SCXRD.
- Data Sharing : Report detailed synthetic protocols (e.g., molar ratios, temperature gradients) and raw spectral data in supplementary materials .
Advanced Question: How can researchers validate the (E)-configuration of the hydrazone moiety?
Methodological Answer:
- NOESY NMR : Observe through-space correlations between the furan proton and 2-chlorophenyl group to confirm trans configuration.
- SCXRD : Measure dihedral angles between the hydrazine and benzylidene planes (e.g., 178.5° in confirms (E)-isomer) .
- UV-Vis Spectroscopy : Compare λmax with reference (E)-isomers; shifts >20 nm indicate (Z)-contamination .
Advanced Question: What analytical workflows address stability issues in hydrazone-based compounds?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (60°C, 48 hr), light (ICH Q1B), and acidic/basic conditions to identify degradation products.
- HPLC-MS : Monitor hydrolysis (e.g., cleavage of hydrazine to amide) and oxidation (e.g., furan ring opening).
- Stabilizers : Add antioxidants (0.1% BHT) or lyophilize for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
